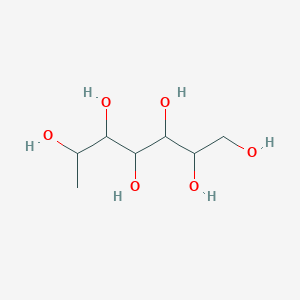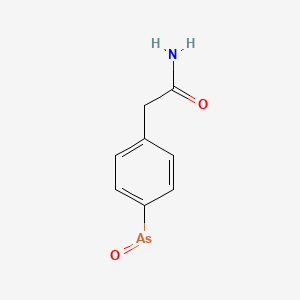
2-(4-arsorosophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-arsorosophenyl)acetamide is an organic compound that belongs to the class of amides It features an acetamide group attached to a phenyl ring substituted with an aryl arsenic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-arsorosophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-arsorosophenylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as electrosynthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-arsorosophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsenic oxides.
Reduction: Reduction reactions can convert the arsenic group to different oxidation states.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce halogenated phenyl derivatives .
Scientific Research Applications
2-(4-arsorosophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s arsenic group makes it a candidate for studying arsenic’s biological effects and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular pathways.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-arsorosophenyl)acetamide involves its interaction with cellular components. The arsenic group can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to potential therapeutic effects. The compound may also influence signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylacetamide: Lacks the arsenic group, making it less reactive in certain chemical reactions.
Acetanilide: Similar structure but without the arsenic substitution, leading to different biological and chemical properties.
Phenoxyacetamide: Contains a phenoxy group instead of an arsenic group, resulting in different reactivity and applications
Uniqueness
2-(4-arsorosophenyl)acetamide is unique due to the presence of the arsenic group, which imparts distinct chemical and biological properties
Properties
CAS No. |
5425-07-0 |
|---|---|
Molecular Formula |
C8H8AsNO2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-(4-arsorosophenyl)acetamide |
InChI |
InChI=1S/C8H8AsNO2/c10-8(11)5-6-1-3-7(9-12)4-2-6/h1-4H,5H2,(H2,10,11) |
InChI Key |
ZEEBKURONPKESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


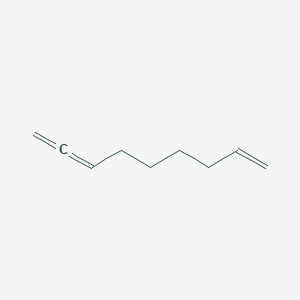

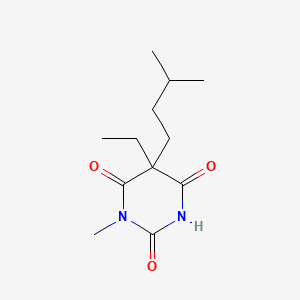

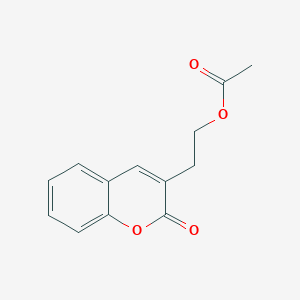
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
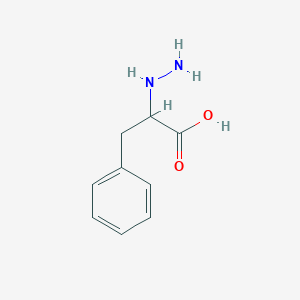

![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
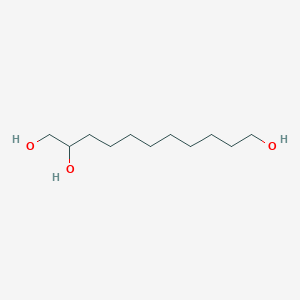
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
